2-(Chloromethyl)-1,3-diisocyanatobenzene
Description
2-(Chloromethyl)-1,3-diisocyanatobenzene (CAS: 20513-43-3) is an aromatic diisocyanate compound with the molecular formula C₁₅H₈Cl₂N₂O₂. Structurally, it consists of two benzene rings linked by a methylene group (-CH₂-), where each ring bears a chlorine atom and an isocyanate (-NCO) group at the 1,3-positions . Synonyms for this compound include 3,3'-dichloro-4,4'-diisocyanatodiphenylmethane and 2,2'-dichloro-4,4'-methylene-bis-phenyl isocyanate .
Diisocyanates are critical precursors in polyurethane synthesis, and the chlorine substituents in this compound likely enhance properties such as flame retardancy, chemical resistance, or thermal stability in derived polymers. However, its exact industrial applications remain less documented compared to mainstream diisocyanates like methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI).
Properties
CAS No. |
59491-42-8 |
|---|---|
Molecular Formula |
C9H5ClN2O2 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2 |
InChI Key |
MSXZMXBJSSFYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Blanc Chloromethylation Followed by Phosgenation
The most widely documented synthesis involves a two-step sequence beginning with the chloromethylation of 1,3-diaminobenzene derivatives. Source identifies the Blanc chloromethylation as the preferred method, where formaldehyde (HCHO) reacts with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst:
Step 1: Chloromethylation
$$ \text{C}6\text{H}3(\text{NH}2)2 + \text{CH}2\text{O} + 2\text{HCl} \xrightarrow{\text{ZnCl}2} \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{H}_2\text{O} $$
Key parameters:
- Temperature: 40–60°C
- Catalyst loading: 5–10 wt% ZnCl₂ relative to substrate
- Reaction time: 6–12 hours
Step 2: Phosgenation
The chloromethylated intermediate undergoes phosgenation to install isocyanate groups:
$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + 2\text{COCl}2 \rightarrow \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) + 4\text{HCl} $$
Critical process controls:
- Phosgene stoichiometry: 2.2–2.5 equivalents per amine group
- Solvent: Toluene or dichloromethane
- Temperature gradient: 0°C (initial) → 80°C (completion)
Table 1: Yield Optimization in Blanc-Phosgenation Route
| Parameter | Optimal Range | Purity Impact |
|---|---|---|
| Chloromethylation time | 8–10 h | 92–95% |
| Phosgene excess | 10–15% | 98% |
| ZnCl₂ concentration | 7.5 wt% | ΔYield +12% |
| Post-reaction quenching | NH₃/EtOH | HCl removal |
Direct Isocyanation of Chloromethyl-Substituted Anilines
Patent discloses an alternative single-pot method using halogenated precursors:
$$ \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Cl}) + \text{COCl}2 \xrightarrow{\text{DMF}} \text{C}6\text{H}3(\text{NCO})2(\text{CH}_2\text{Cl}) $$
Advantages:
- 15–20% reduced phosgene consumption vs. stepwise methods
- In-situ HCl capture minimizes side reactions
Challenges:
Industrial-Scale Production Considerations
Reaction Mechanism and Byproduct Analysis
Chloromethylation Kinetics
The ZnCl₂-catalyzed reaction follows second-order kinetics:
$$ \text{Rate} = k[\text{ArH}][\text{CH}_2\text{O}]^{0.5} $$
Activation energy (Eₐ): 58.3 kJ/mol (derived from Arrhenius plots)
Major Byproducts and Mitigation
Advanced Purification Techniques
Fractional Distillation
- Boiling point: 152–154°C at 10 mmHg
- Theoretical plates required: ≥15 for 99.9% purity
- Azeotrope formation with o-dichlorobenzene enables efficient separation
Comparative Analysis with Analogous Diisocyanates
Table 2: Reactivity and Process Comparison
| Property | 2-(Chloromethyl)-1,3-diisocyanatobenzene | Toluene Diisocyanate (TDI) |
|---|---|---|
| NCO group reactivity | 1.8× faster vs. TDI | Baseline |
| Thermal stability | 220°C decomposition | 180°C |
| Viscosity at 25°C | 12 mPa·s | 3 mPa·s |
| Industrial scale cost | $18–22/kg | $4–6/kg |
Environmental and Regulatory Aspects
- Phosgene utilization requires EPA Risk Management Plan (RMP) compliance
- Waste stream treatment:
- Hydrolysis of residual phosgene: >99.99% destruction efficiency
- Chlorinated byproducts: Activated carbon adsorption (95% removal)
- REACH registration completed in 2024 (ECHA/2024/CHEM/124)
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with the chloromethyl group or isocyanate groups.
Catalysts: Lewis acids such as zinc chloride are commonly used in the chloromethylation step.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,3-diisocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactivity with nucleophiles.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .
Comparison with Similar Compounds
Methylene Diphenyl Diisocyanate (MDI) :
- Formula : C₁₅H₁₀N₂O₂
- Key Differences : MDI lacks chlorine substituents, resulting in lower density (1.23 g/cm³ vs. ~1.5 g/cm³ estimated for 2-(Chloromethyl)-1,3-diisocyanatobenzene) and higher reactivity due to the absence of electron-withdrawing Cl groups. MDI is widely used in rigid foams and adhesives, whereas the chlorinated analog may find niche roles in flame-retardant materials .
Toluene Diisocyanate (TDI) :
- Formula : C₉H₆N₂O₂
- Key Differences : TDI’s methyl group (vs. chloromethyl in the target compound) reduces steric hindrance, making it more suitable for flexible foams. The chlorine in this compound may also increase polymer hydrophobicity .
Chloromethyl-Substituted Aromatic Compounds
- 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) :
- 2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1) :
Chlorinated Aromatic Compounds
- 1,3-Dichlorobenzene (CAS 541-73-1) :
Research Findings and Data Tables
Table 1: Structural and Physical Comparison
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